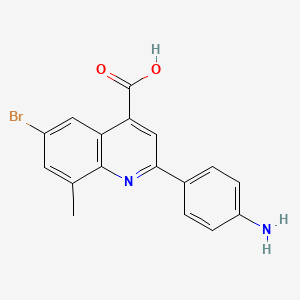

2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid

Übersicht

Beschreibung

The compound is a derivative of 4-Aminophenylacetic acid, which is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

Synthesis Analysis

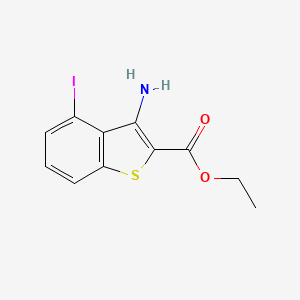

There are several methods for synthesizing similar compounds. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another method involves the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides .Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques, but specific data for your compound was not found .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions :

- The compound undergoes various chemical reactions, such as N-alkylation and condensation, highlighting its reactivity and potential for creating diverse derivatives. For example, sodium 2-amino-3-cyanoquinoline-4-carboxylate undergoes imide N-alkylation reactions (Campaigne & Hutchinson, 1970).

- Novel synthesis methods have been developed for halogenated phenylquinoline carboxylic acids, indicating their utility in chemical synthesis (Raveglia et al., 1997).

Photochemistry and Photolabile Groups :

- Brominated hydroxyquinoline, a related compound, has been studied as a photolabile protecting group for carboxylic acids. It shows potential in biological messenger caging due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Supramolecular Chemistry :

- The compound plays a role in the formation of noncovalent-bonded supramolecular architectures. It has been studied in conjunction with carboxylic acids, contributing to the understanding of noncovalent interactions in organic chemistry (Gao et al., 2014).

Catalysis and Organic Transformations :

- Quinoline derivatives, including those related to 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid, have been explored in catalytic processes, such as palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds (Shabashov & Daugulis, 2010).

Potential in Drug Development :

- While excluding specific drug usage, it's worth noting that various quinoline derivatives have been synthesized for potential applications in pharmaceutical research, such as exploring their antimicrobial properties (Patel et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to interact withcytochrome P450 1A1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the compound into active metabolites .

Mode of Action

It’s worth noting that similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to exhibit antimicrobial activity by perturbing the cytoplasmic membrane and interacting intracellularly . This suggests that 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid may also interact with cellular membranes and exert its effects intracellularly.

Biochemical Pathways

Given the potential interaction with cytochrome p450 1a1, it’s plausible that the compound could influence metabolic pathways involving this enzyme .

Pharmacokinetics

Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to be metabolized by cytochrome p450 1a1 . This suggests that the compound could have similar pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have antimicrobial effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-9-6-11(18)7-13-14(17(21)22)8-15(20-16(9)13)10-2-4-12(19)5-3-10/h2-8H,19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSPALSZMYZCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)

![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393501.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)